Direct Comparison of Degradation Potency and Selectivity: ACBI2 vs. ACBI1 in RKO Cells
In RKO cells, ACBI2 degrades SMARCA2 with a DC50 of 1 nM, while demonstrating >30-fold selectivity over SMARCA4 (DC50 = 32 nM) [1]. In stark contrast, the pan-degrader ACBI1 exhibits no such selectivity, degrading SMARCA2, SMARCA4, and PBRM1 with DC50 values of 6 nM, 11 nM, and 32 nM, respectively, in MV-4-11 cells [2]. This comparison highlights that ACBI2 uniquely enables the study of SMARCA2-dependent biology without the confounding effects of concomitant SMARCA4 degradation.
| Evidence Dimension | SMARCA2 Degradation Potency (DC50) and Selectivity |
|---|---|
| Target Compound Data | SMARCA2 DC50 = 1 nM; SMARCA4 DC50 = 32 nM (32-fold window) |
| Comparator Or Baseline | ACBI1: SMARCA2 DC50 = 6 nM; SMARCA4 DC50 = 11 nM (~2-fold window) |
| Quantified Difference | ACBI2 shows a 32-fold selectivity window for SMARCA2, while ACBI1 is essentially non-selective between the two paralogues (DC50 ratio of 1.8). |
| Conditions | RKO cells for ACBI2; MV-4-11 cells for ACBI1. |
Why This Matters
Procurement of ACBI2 is essential for researchers aiming to decouple the roles of SMARCA2 and SMARCA4, a distinction not possible with pan-degraders.
- [1] Kofink, C., Trainor, N., Mair, B. et al. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nat Commun 13, 5969 (2022). View Source
- [2] Farnaby, W., Koegl, M., Roy, M.J. et al. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nat Chem Biol 15, 672–680 (2019). View Source
